1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
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Overview
Description
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the reaction of 4-fluorobenzyl chloride with 2-(trifluoromethyl)benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 5-Trifluoromethyl-2,3-dihydro-1,2,4-triazines
- Fluorinated imidazoles and benzimidazoles
Uniqueness
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, bioavailability, and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUEEQFDVMDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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